molecular formula C11H11NO2 B092654 3,5-Dimethyl-1H-indole-2-carboxylic acid CAS No. 16381-45-6

3,5-Dimethyl-1H-indole-2-carboxylic acid

Cat. No. B092654
CAS RN: 16381-45-6
M. Wt: 189.21 g/mol
InChI Key: GBZZEXCOEXFISD-UHFFFAOYSA-N
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Description

“3,5-Dimethyl-1H-indole-2-carboxylic acid” is a unique chemical compound with the empirical formula C11H11NO2 . It has a molecular weight of 189.21 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of “3,5-Dimethyl-1H-indole-2-carboxylic acid” can be represented by the SMILES string Cc1ccc2[nH]c(C(O)=O)c(C)c2c1 .


Physical And Chemical Properties Analysis

“3,5-Dimethyl-1H-indole-2-carboxylic acid” is a solid compound that is stored at room temperature .

Scientific Research Applications

Synthesis of Indole Derivatives

Indole derivatives are significant in natural products and drugs . They play a crucial role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Treatment of Cancer Cells

Indole derivatives, both natural and synthetic, show various biologically vital properties . They have been used as biologically active compounds for the treatment of cancer cells .

Treatment of Microbes

Indole derivatives have also been used in the treatment of various microbes . Their antimicrobial properties make them valuable in the development of new antimicrobial drugs .

Treatment of Disorders

Indole derivatives have been used in the treatment of different types of disorders in the human body . This includes a wide range of conditions, demonstrating the versatility of these compounds .

Synthesis of Alkaloids

3,5-Dimethyl-1H-indole-2-carboxylic acid can be used as a reactant for the total synthesis of (±)-dibromophakellin and analogs . These alkaloids have various biological activities and are important in medicinal chemistry .

Preparation of Renieramycin G Analogs

This compound can also be used as a reactant for the stereoselective preparation of renieramycin G analogs . Renieramycin G is a marine natural product with potent cytotoxic activity .

Antiviral Activity

Indole derivatives possess various biological activities, including antiviral activity . They have been used in the development of antiviral agents .

Anti-inflammatory Activity

Indole derivatives also possess anti-inflammatory activity . They have been used in the development of anti-inflammatory drugs .

properties

IUPAC Name

3,5-dimethyl-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-6-3-4-9-8(5-6)7(2)10(12-9)11(13)14/h3-5,12H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBZZEXCOEXFISD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90390129
Record name 3,5-Dimethyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethyl-1H-indole-2-carboxylic acid

CAS RN

16381-45-6
Record name 3,5-Dimethyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dimethyl-1H-indole-2-carboxylic acid
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